molecular formula C16H17N B1280801 3-tert-butyl-9H-carbazole CAS No. 22401-74-7

3-tert-butyl-9H-carbazole

Cat. No. B1280801
CAS RN: 22401-74-7
M. Wt: 223.31 g/mol
InChI Key: TYXSZNGDCCGIBO-UHFFFAOYSA-N
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Description

3-tert-butyl-9H-carbazole is a chemical compound with the linear formula C16H17N . It has a molecular weight of 223.32 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 3-tert-butyl-9H-carbazole is 1S/C16H17N/c1-16(2,3)11-8-9-15-13(10-11)12-6-4-5-7-14(12)17-15/h4-10,17H,1-3H3 . This indicates the presence of a nitrogen atom and a tert-butyl group attached to the carbazole structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3-tert-butyl-9H-carbazole are not available, it’s known that 3,6-di-tert-butyl-9H-carbazole derivatives have been synthesized and their photochemical properties have been investigated . The Steglich esterification reaction was studied, showing a dependence on the nature of the catalyst .


Physical And Chemical Properties Analysis

3-tert-butyl-9H-carbazole is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Crystallographic Studies

The compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, derived from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate, shows significant potential in crystallographic studies. Its molecular structure, confirmed through X-ray diffraction, reveals non-planar conformation, which is essential for understanding molecular interactions and packing in crystals (Kant, Singh, & Agarwal, 2015).

Photophysical Properties and Applications in Electronics

3,6-di-tert-butyl-9H-carbazole derivatives have been synthesized, displaying properties like aggregation-induced phosphorescent emission (AIPE) and thermally activated delayed fluorescence. These characteristics are critical for applications in organic light-emitting diodes (OLEDs), light-emitting electrochemical cells, and organic vapor sensing (Shan et al., 2011). Additionally, derivatives of 9-phenyl-9H-carbazole, with effects from methoxy and tert-butyl substituents, have shown high photoluminescence quantum yields in non-doped solid films, indicating their potential in OLEDs (Grybauskaitė-Kaminskienė et al., 2018).

Synthesis and Optical Properties

The synthesis of 3,6-di-tert-butyl-9H-carbazole derivatives and their photochemical properties have been explored. Their fluorescent emission spectrum, vital for various optical applications, ranges between 400-600 nm with a high quantum yield, demonstrating their effectiveness as fluorescent materials (Gruzdev et al., 2015).

Electrochemical Applications

The redox properties of 3,6-di-tert-butyl-9H-carbazole derivatives have been studied, particularly in the context of cobalt(III) complexes. These studies have provided insights into the electrochemical behavior of these compounds, which can be applied in designing new materials for electrochemical devices and sensors (Bennington et al., 2017).

Safety And Hazards

The safety information for 3-tert-butyl-9H-carbazole indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, wearing protective gloves and eye protection, and ensuring adequate ventilation .

Future Directions

3-tert-butyl-9H-carbazole and its derivatives have potential applications in the field of organic light-emitting diodes (OLEDs) and optical switching devices . The 3,6-di-tert-butyl component of the carbazole can be used in combination with another carbazole to form novel electroluminescent materials .

properties

IUPAC Name

3-tert-butyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-16(2,3)11-8-9-15-13(10-11)12-6-4-5-7-14(12)17-15/h4-10,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXSZNGDCCGIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477842
Record name 3-tert-butyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-9H-carbazole

CAS RN

22401-74-7
Record name 3-tert-butyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butyl)-9H-carbazole
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Record name 3-tert-Butylcarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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